molecular formula C8H8BrCl B091528 1-(2-Bromoethyl)-3-chlorobenzene CAS No. 16799-05-6

1-(2-Bromoethyl)-3-chlorobenzene

Cat. No. B091528
CAS RN: 16799-05-6
M. Wt: 219.5 g/mol
InChI Key: LKPWGXCMVLJRIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be complex and often requires specific conditions for regioselective reactions. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes has been developed, demonstrating the potential for halogen atoms to promote specific rearrangements .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives has been extensively studied using various spectroscopic methods. For example, the molecular structure of chlorobenzene and bromobenzene has been derived from H,H dipole-dipole coupling constants obtained from NMR spectra in a liquid crystalline phase . Additionally, the crystal structure of para-bromochlorobenzene has been investigated, revealing insights into the arrangement of halogen atoms within the crystal lattice .

Chemical Reactions Analysis

Halogenated benzene derivatives participate in various chemical reactions. The diene products from the synthesis mentioned earlier can undergo Diels-Alder and cross-coupling reactions, indicating the reactivity of such compounds . Furthermore, dissociative electron attachment studies on bromo-chlorobenzene compounds have shown that both Br- and Cl- ions can be formed, which is indicative of the compound's reactivity under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be quite diverse. Vibrational spectroscopy studies, combined with computational methods, have provided detailed insights into the vibrational frequencies, IR intensities, and Raman activities of compounds like 1-bromo-4-chlorobenzene . Additionally, computational studies have revealed the electronic density, molecular geometry, and nonlinear optical properties of 2-bromo-1,4-dichlorobenzene . The thermodynamic properties and solvent effects on the absorption spectrum of 1-bromo-2,3-dichlorobenzene have also been analyzed, showing the influence of the environment on the compound's properties .

Scientific Research Applications

  • Dissociative Electron Attachment (DEA) : Mahmoodi-Darian et al. (2010) explored DEA to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, examining the formation of fragment anions and the effect of temperature on these processes, which can be related to the behavior of similar compounds like 1-(2-Bromoethyl)-3-chlorobenzene (Mahmoodi-Darian et al., 2010).

  • NMR Spectroscopy : Jacobsen and Schaumburg (1977) provided insights into the molecular structure of chlorobenzene and bromobenzene using 1H and 2H NMR spectra in liquid crystalline phase, which may be relevant for studying similar compounds (Jacobsen & Schaumburg, 1977).

  • Solubility Studies : Jiang et al. (2013) measured the solubility of 1-(3-Bromopropoxy)-4-chlorobenzene in aqueous ethanol solutions, providing valuable data for the purification of similar compounds (Jiang et al., 2013).

  • Catalysis and Synthesis : Research on chlorobenzene derivatives, such as those by Ben-Ari et al. (2003) and Singh et al. (1999), discusses their application in catalytic processes and chemical synthesis, indicating potential uses for 1-(2-Bromoethyl)-3-chlorobenzene in similar contexts (Ben-Ari et al., 2003), (Singh, Mirajkar, & Sharma, 1999).

  • Environmental and Health Impact Studies : Studies like Feltens et al. (2010) focus on the impact of chlorobenzene on human lung cells, which could be relevant for understanding the biological and environmental effects of 1-(2-Bromoethyl)-3-chlorobenzene (Feltens et al., 2010).

  • Pharmaceutical Process Optimization : Grom et al. (2016) model the chemical kinetics in the synthesis of an active pharmaceutical ingredient involving 1-(2-bromoethyl)-4-chlorobenzene, highlighting its role in pharmaceutical manufacturing (Grom et al., 2016).

Safety And Hazards

The safety and hazards associated with “1-(2-Bromoethyl)-3-chlorobenzene” would depend on its specific chemical properties. In general, halogenated aromatic compounds can be hazardous and require careful handling .

Future Directions

The future directions in the study and use of such compounds would depend on their specific properties and potential applications. They could potentially be used in the synthesis of other compounds or studied for their biological activity .

properties

IUPAC Name

1-(2-bromoethyl)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPWGXCMVLJRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168455
Record name 1-Bromo-2-(3-chlorophenyl)ethane
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Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-3-chlorobenzene

CAS RN

16799-05-6
Record name 1-(2-Bromoethyl)-3-chlorobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Bromo-2-(3-chlorophenyl)ethane
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Record name 1-Bromo-2-(3-chlorophenyl)ethane
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Record name 3-Chlorophenethyl bromide
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Synthesis routes and methods I

Procedure details

Add triphenylphoshpine (3.90 g, 14.9 mmol) to a stirred solution of 3-chlorophenethyl alcohol (2.0 mL, 14.8 mmol), carbon tetrabromide (4.91 g, 14.8 mmol) and anhydrous dichloromethane (100 mL). Stir for 5 h under nitrogen at room temperature, and then wash with water (100 mL) and brine (100 mL). Dry the dichloromethane layer over magnesium sulfate, filter, and concentrate on a rotary evaporator to give the crude product. The crude product is purified by flash chromatography on silica gel eluting with 100% hexanes to yield 2.30 g (71%) of 1-(2-bromo-ethyl)-3-chloro-benzene: TLC: Rf in 100% hexanes: 0.27; 1H NMR (CDCl3): 7.26-7.11 (m, 3H), 7.09-7.07 (m, 1H), 3.54 (t, 2H), 3.12 (t, 2H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

According to Scheme 11, a solution of 3-chlorophenethyl alcohol (5 g, 32 mmol) in 50 mL of dry MeCN was treated with dibromotriphenylphosphorane (13.54 g, 32 mmol) for 24 h. The reaction mixture was filtered and the solvent was removed in vacuo. The residue was triturated with hexane and filtered. Evaporation of the solvent provided 6.5 g of 3-chlorophenethyl bromide. A solution of the bromide (6.5 g, 29.6 mmol) in 50 mL of dry DMSO containing NaCN (2.17 g, 44 mmol) was heated to 100° C. overnight. The reaction mixture was diluted with water and extracted with ether. The ether layer was washed with water, dried and the solvent was removed in vacuo. Chromatography (silica gel, hexane:ethyl acetate, 4:1) provided 3.7 g of nitrile 89.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.54 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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